2-氯-6-乙基吡啶

描述

Synthesis Analysis

The synthesis of 2-chloro-6-ethylpyridine derivatives has been explored through various methods. An example is the synthesis of related compounds such as 2-chloro-6-trifluoromethylpyridines, synthesized from 2-chloro-6-trichloromethylpyridine, indicating the versatility of chloropyridines in chemical synthesis (Wusiman, 2012). This highlights the adaptability of the chloro-ethylpyridine structure to incorporate various functional groups through chlorination and further substitution reactions.

Molecular Structure Analysis

The molecular structure of 2-chloro-6-ethylpyridine derivatives can be analyzed using X-ray diffraction and spectroscopic methods. For instance, the structure of a related complex of 2-ethylpyridine with 2,6-dichloro-4-nitrophenol has been determined by X-ray diffraction, showcasing how substitutions on the pyridine ring influence the overall molecular geometry and interaction capabilities (Majerz & Sawka-Dobrowolska, 1996).

Chemical Reactions and Properties

2-Chloro-6-ethylpyridine participates in various chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions are pivotal for the further functionalization of the pyridine ring. The solvent and temperature-dependent regioselective reactions of 2-chloro-6-cyanopyridine with aliphatic alcohols demonstrate the reactivity of chloropyridines under different conditions, leading to the formation of alkoxypyridines or imino ester pyridines depending on the reaction parameters (Elman, 1985).

科学研究应用

抗衰老应用:衍生物2-乙基-6-甲基-3-羟基吡啶盐酸盐已被证明能够延长小鼠的寿命,而不改变死亡率,并且在近交C3HA小鼠中减少死亡率20%,表明其作为一种抗衰老剂的潜力 (Emanuel & Obukhova, 1978)。

抗氧化剂的合成:制备2-乙基-6-甲基-3-羟基吡啶盐酸盐的改进工艺,一种合成抗氧化剂,产生大量的2-丙酰基-5-甲基呋喃 (Yao Xing-sheng, 2007)。

化学反应性研究:相关化合物2-氯-6-氰基吡啶与脂肪醇反应,产生烷氧基吡啶或亚胺酯吡啶,取决于反应条件和中间体亚胺酸根离子的稳定性 (Elman, 1985)。

作为抗结核药物的潜力:另一种衍生物2-乙基吡啶-4-羰基硫脲在其振动光谱性质上表现良好,表明其稳定性和作为抗结核药物的潜力 (Muthu, Ramachandran, & Uma maheswari, 2012)。

光谱性质和结构分析:2-乙基吡啶与2,6-二氯-4-硝基苯酚的固体络合物具有独特的单斜结构,并表现出强烈的电荷分离,经IR和UV光谱证实 (Majerz & Sawka-Dobrowolska, 1996)。

抗癌性能:与2-氯-6-乙基吡啶结构相关的吡啶并[4,3-b][1,4]噁嗪和吡啶并[4,3-b][1,4]噻嗪已显示出潜力作为抗癌剂,通过抑制培养细胞和P388白血病小鼠的细胞增殖和有丝分裂指数 (Temple et al., 1983)。

在催化中的应用:可以从吡啶衍生物合成的三吡啶和其过渡金属配合物被用作催化剂,用于一系列反应,包括人工光合作用、生化转化和聚合 (Winter, Newkome, & Schubert, 2011)。

安全和危害

The safety data sheet for a similar compound, 2-Chloro-2-methylpropane, indicates that it is a highly flammable liquid and vapor . It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces. If it comes into contact with skin or eyes, it should be rinsed immediately with water .

属性

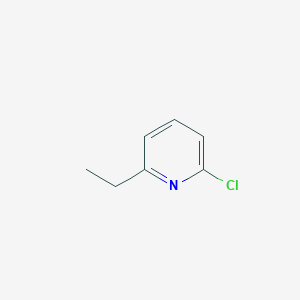

IUPAC Name |

2-chloro-6-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-2-6-4-3-5-7(8)9-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLXXZQDFZQLMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-ethylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

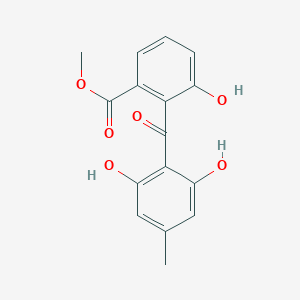

![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)